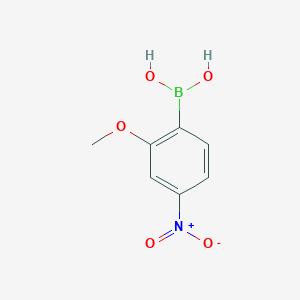

(2-Methoxy-4-nitrophenyl)boronic acid

Beschreibung

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids are organic compounds featuring a carbon-boron bond with two hydroxyl groups attached to the boron atom. This structure allows them to act as mild Lewis acids and participate in a myriad of reactions. researchgate.net Their significance is most prominently highlighted by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netbyjus.com Beyond this, boronic acids are used in various other transformations, including C-N and C-O couplings, making them foundational building blocks in the synthesis of complex organic molecules. nih.govresearchgate.net The relative stability of boronic acids to air and moisture, coupled with their generally low toxicity, presents significant advantages over other organometallic reagents. byjus.com

Strategic Importance of Substituted Arylboronic Acids, Including (2-Methoxy-4-nitrophenyl)boronic acid, in Advanced Chemical Synthesis

Substituted arylboronic acids, which feature various functional groups on the aromatic ring, offer chemists a powerful toolkit for constructing complex molecular architectures. The nature and position of these substituents can profoundly influence the electronic properties and reactivity of the boronic acid. researchgate.net This allows for fine-tuning of reaction conditions and provides strategic access to a diverse array of target molecules, particularly in the fields of pharmaceuticals and materials science. wisdomlib.org

(2-Methoxy-4-nitrophenyl)boronic acid is a prime example of a strategically substituted arylboronic acid. It contains both an electron-donating methoxy (B1213986) group and a strong electron-withdrawing nitro group. This specific substitution pattern makes it a valuable intermediate for synthesizing highly functionalized biaryl compounds and heterocyclic systems that are scaffolds for potentially biologically active molecules. The presence of the nitro group, in particular, can be leveraged for further chemical modifications or to enhance the biological properties of the final product.

Eigenschaften

IUPAC Name |

(2-methoxy-4-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWIVCAJNLSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanistic Investigations Involving 2 Methoxy 4 Nitrophenyl Boronic Acid

Fundamental Reactivity of Arylboronic Acids

Arylboronic acids are versatile organic compounds that participate in a variety of chemical transformations, making them crucial reagents in modern organic synthesis. Their reactivity is centered around the boronic acid functional group (-B(OH)₂), which enables the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic properties of the aryl ring, influenced by substituents, play a significant role in modulating the reactivity of these compounds. In the case of (2-Methoxy-4-nitrophenyl)boronic acid, the presence of a methoxy (B1213986) group at the ortho position and a nitro group at the para position introduces a unique combination of electronic and steric effects that influence its behavior in various chemical reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: The cycle begins with a palladium(0) catalyst, which reacts with the organohalide (R¹-X) in an oxidative addition step. chemrxiv.orgresearchgate.net This involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. yonedalabs.com This step is often the rate-determining step of the reaction. chemrxiv.org

Transmetalation: The next step is transmetalation, where the organic group from the organoboron species (R²) is transferred to the palladium(II) complex. wikipedia.org This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. deepdyve.com The halide or other leaving group on the palladium complex is replaced by the R² group from the organoboron compound.

Reductive Elimination: The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled together to form the new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated. chemrxiv.orgresearchgate.net This regenerated catalyst can then participate in a new catalytic cycle.

The choice of palladium catalyst and base is crucial for the success of the Suzuki-Miyaura reaction.

Palladium Catalyst: A variety of palladium catalysts can be used, often in the form of palladium(0) or palladium(II) complexes. Palladium(II) precatalysts are reduced in situ to the active palladium(0) species. The ligands attached to the palladium center play a critical role in the catalyst's stability and reactivity. Phosphine ligands are commonly employed to enhance the catalytic activity. mdpi.comacs.org

The substituents on the arylboronic acid can significantly impact the efficiency and selectivity of the Suzuki-Miyaura coupling. In (2-Methoxy-4-nitrophenyl)boronic acid, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is of particular interest.

Methoxy Group: The electron-donating methoxy group at the ortho position can have multiple effects. Electronically, it increases the electron density of the ring, which can facilitate the transmetalation step. researchgate.net Sterically, its presence at the ortho position can influence the approach of the coupling partners. Furthermore, the oxygen atom of the methoxy group can potentially coordinate to the palladium center, a phenomenon known as a beneficial chelation effect. beilstein-journals.orgnih.gov This chelation can influence the geometry of the transition state and affect the selectivity of the reaction. beilstein-journals.org

| Substituent | Position | Electronic Effect | Potential Impact on Suzuki-Miyaura Coupling |

| Nitro (NO₂) | Para | Strong Electron-Withdrawing | May decrease the rate of transmetalation. |

| Methoxy (OCH₃) | Ortho | Electron-Donating | Can increase the rate of transmetalation; potential for chelation to the palladium catalyst, influencing selectivity. |

Protodeboronation Pathways

Protodeboronation is a common side reaction in processes involving arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. researchgate.neted.ac.uk This reaction can occur under both acidic and basic conditions and competes with the desired cross-coupling reaction, thereby reducing the yield of the target product. researchgate.net

The mechanism of protodeboronation is dependent on the reaction conditions. Under basic conditions, which are typical for Suzuki-Miyaura reactions, the formation of a boronate anion is a key step. ed.ac.uk The stability of the arylboronic acid towards protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups have been observed to attenuate the rate of protodeboronation. ed.ac.uk Therefore, the presence of the nitro group in (2-Methoxy-4-nitrophenyl)boronic acid may offer some stability against this undesired pathway.

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and a nucleophile, typically an amine or an alcohol. wikipedia.orgnrochemistry.com This reaction provides a valuable method for the synthesis of aryl amines and aryl ethers under relatively mild conditions, often at room temperature and open to the air. wikipedia.org

Petasis Multicomponent Reactions

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines, including α-amino acids. nih.govorganic-chemistry.org The reactivity of the boronic acid component in the Petasis reaction is significantly influenced by its electronic properties.

Research indicates that electron-deficient arylboronic acids, such as those bearing a nitro group, often exhibit diminished reactivity in the Petasis reaction under standard conditions. nih.gov The electron-withdrawing nature of the nitro group in (2-methoxy-4-nitrophenyl)boronic acid is expected to decrease the nucleophilicity of the aryl group, thereby impeding its transfer to the intermediate iminium ion. Studies have shown that boronic acids with strong electron-withdrawing groups may fail to provide the desired product in isolatable yields. nih.gov

To overcome the challenges associated with electron-poor boronic acids, modified reaction conditions have been explored. One such approach is the use of microwave irradiation, which can lead to increased reaction rates and improved yields. organic-chemistry.org While specific examples detailing the use of (2-methoxy-4-nitrophenyl)boronic acid in a Petasis reaction are not prevalent in the reviewed literature, the general principles suggest that elevated temperatures or microwave conditions could be beneficial for its successful implementation in this transformation. organic-chemistry.orgorganic-chemistry.org

| Reaction Condition | Expected Outcome for (2-Methoxy-4-nitrophenyl)boronic acid | Rationale |

|---|---|---|

| Standard (room temperature, conventional heating) | Low to no reactivity | The electron-withdrawing nitro group deactivates the boronic acid, reducing its nucleophilicity. nih.gov |

| Microwave Irradiation | Potentially improved reactivity and yield | Microwave heating can accelerate reactions with less reactive substrates. organic-chemistry.org |

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the Petasis reaction, (2-methoxy-4-nitrophenyl)boronic acid is a potential substrate for other significant bond-forming reactions, including the Liebeskind-Srogl coupling, conjugate additions, and homologation reactions.

Liebeskind-Srogl Coupling: This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between a thioester and a boronic acid, typically in the presence of a copper(I) co-catalyst. wikipedia.orgchem-station.com The electronic nature of the boronic acid can influence the efficiency of the Liebeskind-Srogl coupling. While a broad range of boronic acids are tolerated, highly electron-deficient boronic acids may present challenges. The successful coupling often depends on a delicate balance of factors including the catalyst system, solvent, and the specific thioester coupling partner. nih.gov

Conjugate Additions: The 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a valuable method for the formation of carbon-carbon bonds. This transformation can be catalyzed by various transition metals, with rhodium and copper complexes being particularly common. rsc.orgrsc.org The choice of catalyst can be crucial for achieving high yields and stereoselectivity. For electron-deficient boronic acids like (2-methoxy-4-nitrophenyl)boronic acid, the selection of an appropriate catalytic system would be critical to facilitate the transmetalation and subsequent conjugate addition steps. Rhodium-catalyzed systems, for instance, have been shown to be effective for the addition of arylboronic acids to a variety of Michael acceptors. rug.nl Copper-catalyzed methods also offer a powerful alternative for these transformations. nih.gov

Homologation: The Matteson homologation is a well-established method for the one-carbon extension of boronic esters with high stereocontrol. mdpi.comuni-saarland.de This reaction typically involves the reaction of a boronic ester with a halomethylithium reagent, followed by displacement of the halide with a nucleophile. While extensively applied to alkylboronic esters, the homologation of arylboronic esters is also feasible. uni-saarland.de The application of the Matteson homologation to (2-methoxy-4-nitrophenyl)boronic acid would first require its conversion to a suitable boronic ester, which could then undergo the homologation sequence to introduce a methylene (B1212753) group adjacent to the aromatic ring.

| Reaction | Key Features | Considerations for (2-Methoxy-4-nitrophenyl)boronic acid |

|---|---|---|

| Liebeskind-Srogl Coupling | Pd-catalyzed coupling of thioesters and boronic acids. wikipedia.org | The electron-deficient nature may require optimized catalytic systems. nih.gov |

| Conjugate Addition | Transition metal-catalyzed 1,4-addition to α,β-unsaturated systems. rsc.orgrsc.org | Catalyst choice (e.g., Rh, Cu) is critical for success. rug.nlnih.gov |

| Matteson Homologation | Stereoselective one-carbon extension of boronic esters. mdpi.comuni-saarland.de | Requires initial conversion to a boronic ester. uni-saarland.de |

Advanced Mechanistic Elucidations in Boron-Mediated Transformations

A deeper understanding of the mechanisms of reactions involving boronic acids is crucial for optimizing existing methods and developing new transformations. The following sections explore key mechanistic aspects relevant to the reactivity of (2-methoxy-4-nitrophenyl)boronic acid.

Understanding Transmetalation Processes with Transition Metals

Transmetalation is a fundamental step in many cross-coupling reactions involving boronic acids, such as the Suzuki-Miyaura reaction. libretexts.org It involves the transfer of the organic group from the boron atom to the transition metal catalyst, typically palladium. rsc.org The rate and efficiency of this process are influenced by several factors, including the nature of the boronic acid, the ligands on the metal, and the reaction conditions.

For (2-methoxy-4-nitrophenyl)boronic acid, the presence of the electron-withdrawing nitro group can impact the transmetalation step. While electron-withdrawing groups can sometimes accelerate transmetalation, they can also affect the stability of the organoboron reagent. The ortho-methoxy group may also play a role through potential chelation to the metal center, which could influence the geometry and reactivity of the transition state.

Ligand Exchange and Substrate Activation in Boronic Acid Reactions

Ligand exchange at the metal center is intimately involved in the catalytic cycle of boronic acid reactions. The coordination and dissociation of ligands control the reactivity of the metal complex and facilitate the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Theoretical and Computational Studies (e.g., DFT) on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. mdpi.com Computational studies can provide detailed insights into reaction pathways, transition state structures, and the electronic effects of substituents.

While specific DFT studies focused solely on (2-methoxy-4-nitrophenyl)boronic acid are not extensively reported, computational investigations of related systems offer valuable insights. For instance, DFT studies on the Suzuki-Miyaura reaction have shed light on the energetics of the transmetalation step and the role of different bases and ligands. rsc.org Such studies applied to (2-methoxy-4-nitrophenyl)boronic acid could quantify the electronic effect of the nitro group on the transmetalation barrier and explore the potential coordinating role of the ortho-methoxy group. These computational approaches are invaluable for predicting reactivity and guiding the rational design of more efficient catalytic systems for challenging substrates. biorxiv.org

Applications of 2 Methoxy 4 Nitrophenyl Boronic Acid in Complex Organic Synthesis

Construction of Biaryl and Heterocyclic Scaffolds

The primary application of (2-Methoxy-4-nitrophenyl)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl and heteroaryl structures. nih.govyoutube.com These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.gov

In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The methoxy (B1213986) and nitro substituents on (2-Methoxy-4-nitrophenyl)boronic acid are well-tolerated under these mild reaction conditions, allowing for the direct installation of the functionalized phenyl ring into a target molecule. nih.gov

A significant example of its utility is in the construction of complex heterocyclic scaffolds. For instance, the compound has been instrumental in the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole. acs.orgresearchgate.netacs.org This oxazole derivative is a key intermediate in the multi-step synthesis of Merimepodib (VX-497), a drug candidate investigated for the treatment of hepatitis C. acs.orgresearchgate.net The synthesis involves the condensation of 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring, demonstrating how the core structure derived from the parent boronic acid is incorporated into a more complex heterocyclic system. acs.orgresearchgate.net

| Boronic Acid Derivative | Coupling Partner/Reagent | Reaction Type | Product Scaffold | Significance | Reference |

|---|---|---|---|---|---|

| (2-Methoxy-4-nitrophenyl)boronic acid precursor | Tosylmethyl isocyanide (TosMIC) | Condensation/Cyclization | 5-(2-methoxy-4-nitrophenyl)oxazole | Key intermediate for Merimepodib (VX-497) | acs.org, researchgate.net |

| Substituted Phenylboronic Acids | Various Substituted Bromobenzenes | Suzuki-Miyaura Coupling | Substituted Biaryls (e.g., 2-Methoxy-4'-nitrobiphenyl) | Core structures for anti-inflammatory agents | nih.gov |

| Hetero(aryl) Boronic Acids/Esters | Pyridine-2-sulfonyl fluoride (PyFluor) | Suzuki-Miyaura Coupling | 2-Arylpyridines | Important motifs in drug discovery | nih.gov |

Role as a Versatile Building Block in Convergent Synthetic Strategies

A convergent synthesis is a strategy where different fragments of a complex molecule are synthesized independently and then joined together at a late stage. wikipedia.org This approach is often more efficient than a linear synthesis, where a molecule is built step-by-step in a single sequence. (2-Methoxy-4-nitrophenyl)boronic acid is an ideal building block for such strategies due to its trifunctional nature.

The utility of this compound in a convergent approach is exemplified by the synthesis of the aforementioned drug candidate, Merimepodib. acs.org In this synthetic plan, 5-(2-methoxy-4-nitrophenyl)oxazole is prepared as one key fragment. acs.orgresearchgate.net In a separate pathway, another complex fragment is synthesized. The crucial step involves the chemical modification of the first fragment, including the reduction of the nitro group to an amine, which then participates in a coupling reaction with the second fragment to assemble the final molecule. acs.org

This strategy highlights the versatility of (2-Methoxy-4-nitrophenyl)boronic acid as a building block:

The Boronic Acid Group: This is the primary reactive site for the initial C-C bond formation via Suzuki-Miyaura coupling to create the core phenyl-heterocycle structure.

The Nitro Group: This group acts as a "masked" amine. It is stable and unreactive during the initial palladium-catalyzed coupling but can be selectively reduced to an aniline (B41778) derivative in a later step. This newly formed amino group provides a handle for subsequent transformations, such as amide bond formation or further heterocycle construction.

The Methoxy Group: This group influences the electronic properties of the aromatic ring and can also be a site for later-stage modification, such as demethylation to a phenol if required.

This multi-functionality allows chemists to introduce a complex, pre-functionalized aromatic unit into a molecule, with the foresight of using the other substituents to build further complexity in a controlled, stepwise manner.

Stereoselective Synthetic Applications (General to Boronic Acids)

While (2-Methoxy-4-nitrophenyl)boronic acid itself is achiral, the broader class of boronic acids and their derivatives (boronic esters) are fundamental reagents in modern stereoselective synthesis. nih.gov These methods allow for the construction of chiral molecules with a high degree of control over their three-dimensional structure, which is critical in medicinal chemistry. The transformations are typically stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org

Key stereoselective applications involving boronic esters include:

Matteson Homologation: This powerful reaction allows for the stereoselective one-carbon extension of a chiral boronic ester. By reacting a chiral boronic ester with a halomethyllithium reagent, a new stereocenter is created with high diastereoselectivity. acs.org This process can be repeated to build up complex carbon chains with precise stereochemical control, a technique frequently used in the synthesis of polyketide natural products. acs.org

Stereospecific C–B Bond Transformations: Once a chiral center is established in an alkylboronic ester, the carbon-boron bond can be converted into a carbon-heteroatom or carbon-carbon bond with retention of configuration. rsc.org

Oxidation: The most common transformation is the oxidation of the C-B bond to a C-O bond using an oxidant like hydrogen peroxide, yielding a chiral alcohol with high stereospecificity. rsc.org

Amination: The C-B bond can be converted to a C-N bond to produce chiral amines. rsc.org

Arylation/Alkynylation: Chiral boronate complexes can act as nucleophiles, transferring the chiral alkyl group to electrophiles, enabling the stereospecific formation of new C-C bonds. rsc.org

Asymmetric Conjugate Addition: Chiral rhodium or copper catalysts can mediate the addition of arylboronic acids to electron-deficient alkenes (e.g., enones), creating new stereocenters with high enantioselectivity. researchgate.net

These general applications demonstrate the importance of the boronic acid functional group as a powerful tool for controlling stereochemistry in complex molecule synthesis.

| Reaction Type | Description | Key Feature | Typical Product | Reference |

|---|---|---|---|---|

| Matteson Homologation | Diastereoselective one-carbon chain extension of a chiral boronic ester. | Creation of a new C-C bond and a new stereocenter. | α-Halo boronic esters, leading to chiral alcohols or amines. | acs.org |

| Stereospecific Oxidation | Conversion of a C-B bond in a chiral boronic ester to a C-O bond. | Retention of stereochemical configuration. | Chiral Alcohols | rsc.org |

| Stereospecific Amination | Conversion of a C-B bond in a chiral boronic ester to a C-N bond. | Retention of stereochemical configuration. | Chiral Amines | rsc.org |

| Asymmetric Conjugate Addition | Catalytic addition of a boronic acid to an α,β-unsaturated carbonyl compound. | Enantioselective formation of a new C-C bond and stereocenter. | Chiral Ketones/Esters | researchgate.net |

Emerging Research on Boronic Acid Catalysis

Principles of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) leverages the unique electronic properties of the boron atom to activate substrates, primarily those containing hydroxyl groups. ualberta.ca Aryl boronic acids, including (2-Methoxy-4-nitrophenyl)boronic acid, function as mild Lewis acids. nih.govwikipedia.org This acidity is central to their catalytic activity, allowing for reversible covalent interactions with hydroxyl-containing molecules such as carboxylic acids and alcohols. ualberta.caresearchgate.net This transient activation circumvents the need for stoichiometric activating agents, which often generate significant chemical waste. ualberta.ca

The catalytic efficacy of an aryl boronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. ualberta.ca For (2-Methoxy-4-nitrophenyl)boronic acid, the presence of an electron-withdrawing nitro group (-NO₂) is expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity. Conversely, the electron-donating methoxy (B1213986) group (-OCH₃) may modulate this effect. Studies have shown that electron-deficient arylboronic acids exhibit high Lewis acidity, which is effective for activating alcohol substrates. ualberta.ca

Mechanistic Modes of Substrate Activation

Boronic acids employ several distinct, yet sometimes overlapping, mechanistic modes to activate substrates. These mechanisms are rooted in the fundamental chemical properties of the boronic acid moiety.

Lewis Acidity : The primary mode of activation involves the Lewis acidic boron center. nih.govacs.org The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron pair acceptor. wikipedia.org It can coordinate with Lewis basic sites, such as the oxygen atom of a hydroxyl or carbonyl group, thereby activating the substrate for subsequent reactions. acs.orgumanitoba.ca This interaction increases the electrophilicity of the activated group. umanitoba.ca

Hydrogen Bonding : Boronic acids can also act as hydrogen bond donors through their hydroxyl groups. nih.gov This interaction can play a crucial role in organizing the transition state of a reaction. For instance, a boronic acid catalyst was proposed to activate both a quinoline (B57606) and a Hantzsch ester via hydrogen bonding to facilitate a reduction, followed by Lewis acid activation of an aldehyde for a subsequent reductive amination. nih.gov

Anhydride (B1165640) Formation : In reactions involving carboxylic acids, such as esterifications and amidations, a key mechanistic step is the formation of a mixed anhydride intermediate. nih.gov The boronic acid reacts with the carboxylic acid in a dehydration condensation to form an acyloxyboronic acid. nih.gov This intermediate is significantly more reactive towards nucleophilic attack than the original carboxylic acid, thus facilitating the reaction. nih.gov

| Activation Mode | Description | Key Intermediate/Interaction |

| Lewis Acidity | The electron-deficient boron atom accepts an electron pair from a substrate's heteroatom (e.g., oxygen), increasing the substrate's electrophilicity. | Lewis acid-base complex with the substrate. |

| Hydrogen Bonding | The B(OH)₂ group acts as a hydrogen bond donor, orienting substrates and stabilizing transition states. | Hydrogen-bonded complex between catalyst and substrate(s). |

| Anhydride Formation | The boronic acid undergoes a dehydrative condensation with a carboxylic acid to form a highly reactive mixed anhydride. | Acyloxyboronic acid or related species. |

Activation of Hydroxyl and Carbonyl Functional Groups

A major application of boronic acid catalysis is the direct functionalization of hydroxyl and carbonyl groups, which are ubiquitous in organic molecules. ualberta.caresearchgate.net

The activation of hydroxyl groups in alcohols and carboxylic acids is a cornerstone of BAC. ualberta.ca Boronic acids react reversibly with these groups to form boronate esters (in the case of alcohols) or acyloxyboronic acids (in the case of carboxylic acids). ualberta.canih.gov This transformation converts the hydroxyl group, typically a poor leaving group, into a more reactive species. This activation can polarize the C–O bond, facilitating nucleophilic substitution or elimination reactions. ualberta.ca For example, electron-deficient arylboronic acids have been shown to activate alcohols, leading to the formation of carbocation intermediates that can be trapped by various nucleophiles. researchgate.netrsc.org

Carbonyl groups can also be activated by boronic acids. While conventional Lewis acids activate carbonyls by coordinating to the oxygen and increasing the electrophilicity of the carbonyl carbon, boronic acids can also promote nucleophilic activation. umanitoba.ca Under basic conditions, the formation of anionic, tetravalent boronate species can occur, which promotes the enolization of carbonyl compounds and enhances their nucleophilicity. umanitoba.ca Furthermore, boronic acids can catalyze aldol-type condensation reactions, likely proceeding through the formation of an enol borate (B1201080) ester intermediate. nih.gov

Catalytic Amidation Reactions

The direct formation of amides from carboxylic acids and amines is a fundamental transformation in chemistry, yet it is challenging due to the need to overcome the acid-base reaction between the substrates. Boronic acids have emerged as effective catalysts for this dehydrative condensation. researchgate.net The catalytic cycle is generally understood to begin with the formation of a mixed anhydride (an acyloxyboronic acid intermediate) from the carboxylic acid and the boronic acid catalyst. rsc.orgresearchgate.net This step activates the carboxylic acid. nih.gov

Subsequently, the amine attacks the activated carbonyl carbon of this intermediate. rsc.orgresearchgate.net Theoretical studies suggest that the cleavage of the C–O bond in the resulting tetracoordinate acyl boronate intermediate is often the rate-determining step. rsc.orgresearchgate.net The removal of water, typically achieved using molecular sieves, is crucial to drive the reaction equilibrium towards the amide product. rsc.orgresearchgate.net

Recent mechanistic investigations have provided a more nuanced view, suggesting that the long-accepted mechanism involving a simple monomeric acyloxyboron intermediate may be an oversimplification. nih.govrsc.org Detailed studies involving the isolation and characterization of reaction intermediates propose that alternative pathways, possibly involving dimeric boron species, could be operative. nih.govrsc.org These dimeric structures may be uniquely capable of activating the carboxylic acid while simultaneously delivering the amine nucleophile. nih.gov The efficiency of these catalysts can be affected by the formation of unreactive off-cycle species, such as boroxines (dehydrated trimers of boronic acids), and the choice of ortho-substituents on the arylboronic acid can be critical in destabilizing these resting states. mdpi.com

Cooperative Catalytic Systems Incorporating Boronic Acids

Cooperative catalysis, where two or more distinct catalysts work in concert to promote a single transformation, offers a powerful strategy for achieving reactivity and selectivity that is unattainable with a single catalyst. umanitoba.ca Boronic acids are well-suited for integration into such systems due to their broad functional group tolerance and distinct modes of activation. ualberta.ca

A notable example involves the cooperative use of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to catalyze amide formation. umanitoba.canih.gov In this system, the boronic acid first activates the carboxylic acid by forming a mixed anhydride. nih.gov The DMAPO then reacts with this intermediate to generate a more highly active acyl N-oxide species, which is subsequently attacked by the amine. umanitoba.ca This dual activation approach is particularly effective for the amidation of sterically demanding carboxylic acids. umanitoba.ca

Another cooperative strategy merges boronic acid catalysis with aminocatalysis. ualberta.ca A dual catalytic system comprising a boronic acid and a chiral amine has been developed for the asymmetric allylation of aldehydes with allylic alcohols. ualberta.ca Similarly, cooperative systems involving boronic acids and transition metals have been reported. For instance, a photoredox system using a ruthenium catalyst has been combined with copper catalysis for the oxidative cross-coupling of aryl boronic acids with amines. chemrxiv.org These examples highlight the versatility of boronic acids in creating powerful catalytic manifolds through synergistic cooperation with other catalyst types.

Applications in Materials Science and Polymer Chemistry Research

Fabrication of Functional Materials with Tailored Properties

The unique structure of (2-Methoxy-4-nitrophenyl)boronic acid allows it to be a key building block in the synthesis of functional materials where precise control over properties is essential. Phenylboronic acids are widely used to create materials for sensing, catalysis, and separation, and the specific substituents on this compound offer a pathway to finely tune these functions.

The electron-withdrawing nitro group significantly lowers the pKa of the boronic acid. This enhanced acidity is critical for forming stable boronate esters with diols, a foundational reaction for creating responsive materials that can operate under physiological pH conditions. The ortho-methoxy group, while electron-donating, also introduces steric effects that can influence binding selectivity and reaction kinetics. This interplay between electronic and steric effects allows for the rational design of polymers and materials with tailored recognition and response capabilities. For instance, incorporating this molecule into a polymer matrix can yield materials with specific affinities for certain biologically important diols, such as glucose or other saccharides, forming the basis for advanced sensors or controlled release systems.

Table 1: Physicochemical Properties of (2-Methoxy-4-nitrophenyl)boronic acid

| Property | Value |

|---|---|

| CAS Number | 949892-13-1 |

| Molecular Formula | C7H8BNO5 |

| Molecular Weight | 196.95 g/mol |

This data is compiled from chemical supplier information. fluorochem.co.uk

Surface Modification and Interface Engineering

The boronic acid group is highly effective for surface modification due to its ability to form strong, reversible covalent bonds with surface hydroxyl groups present on many materials, such as metal oxides and silica. This allows for the creation of self-assembled monolayers (SAMs) that can alter the surface properties of a substrate, such as its wettability, biocompatibility, or chemical reactivity.

Utilizing (2-Methoxy-4-nitrophenyl)boronic acid for surface modification allows for the introduction of its specific functionalities onto a surface. The nitro group can be used as a handle for further chemical transformations or can impart specific electronic properties to the surface. This is particularly relevant in the engineering of interfaces for electronic devices or biosensors, where controlling the surface chemistry at the molecular level is paramount for device performance. The ability to tailor surface properties is critical for applications ranging from improving the performance of organic solar cells to creating biocompatible coatings for medical implants. rheniumshop.co.il

Responsive Polymer and Hydrogel Systems

One of the most significant applications of phenylboronic acid derivatives is in the creation of "smart" or responsive polymers and hydrogels. nih.gov These materials can undergo changes in their physical or chemical properties in response to external stimuli, such as changes in pH or the concentration of a specific analyte like glucose. researchgate.net

The core of this responsiveness lies in the reversible formation of boronate esters between the boronic acid and diols. For (2-Methoxy-4-nitrophenyl)boronic acid, the strong electron-withdrawing effect of the para-nitro group lowers the pKa of the boronic acid, making the boronate ester equilibrium sensitive to pH changes around the physiological range. When incorporated into a hydrogel network, the binding of diols like glucose can cause the gel to swell or shrink due to changes in charge repulsion within the polymer chains. This property is the foundation for developing self-regulating drug delivery systems, particularly for insulin, where the hydrogel can release its payload in response to high glucose levels. researchgate.net

Table 2: Comparison of Substituted Phenylboronic Acids and Their pKa Values

| Compound | Substituents | pKa |

|---|---|---|

| Phenylboronic acid | None | 8.8 |

| 2-Methoxyphenyl boronic acid | 2-OCH3 | 9.0 |

| 3-Nitrophenyl boronic acid | 3-NO2 | 7.0 |

| 2-Fluoro-5-nitrophenyl boronic acid | 2-F, 5-NO2 | 6.0 |

*The pKa is estimated based on the strong electron-withdrawing effect of the 4-nitro group, which is known to significantly lower the pKa of phenylboronic acids. rheniumshop.co.il

Supramolecular Assemblies and Dynamic Covalent Chemistry (e.g., Boroxines)

(2-Methoxy-4-nitrophenyl)boronic acid is an excellent candidate for use in dynamic covalent chemistry (DCC), a strategy that uses reversible reactions to create complex molecular systems that can adapt their structure in response to their environment. nih.gov The reversible formation of boronate esters and boroxines are key reactions in DCC. nih.govclockss.org

Boroxines are six-membered rings formed by the dehydration of three boronic acid molecules. clockss.org This process is reversible, and the stability of the boroxine can be influenced by the substituents on the phenyl ring. clockss.org The electronic properties of (2-Methoxy-4-nitrophenyl)boronic acid would influence the equilibrium between the boronic acid and its corresponding boroxine, making it a component for creating dynamic libraries of molecules or self-healing materials. These materials, held together by reversible boroxine or boronate ester linkages, can reorganize and repair themselves when damaged, offering a route to more robust and sustainable polymer networks. mdpi.com

Emerging Research Frontiers and Future Perspectives for 2 Methoxy 4 Nitrophenyl Boronic Acid Chemistry

Integration with Flow Chemistry and Sustainable Synthesis

The shift towards greener and more sustainable chemical manufacturing has spurred the adoption of flow chemistry, a technology that offers significant advantages over traditional batch processing. cinz.nzchemanager-online.com The synthesis and application of boronic acids, including (2-Methoxy-4-nitrophenyl)boronic acid, are increasingly benefiting from this transition.

Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This high degree of control leads to enhanced reaction efficiency, higher yields, and improved safety, particularly when handling hazardous reagents or highly exothermic reactions. chemanager-online.com For instance, the synthesis of boronic acids via organolithium chemistry, which is often challenging in batch due to cryogenic temperature requirements, can be performed at higher temperatures and with remarkable throughput in continuous flow setups. researchgate.netorganic-chemistry.org A key advantage is the superior heat and mass transfer in flow reactors, which minimizes the formation of by-products and allows for rapid process optimization. chemanager-online.com

From a sustainability perspective, flow chemistry significantly reduces waste and energy consumption. ingentaconnect.com By telescoping multiple reaction steps into a single continuous operation, intermediate purification and solvent-intensive workups can be minimized, leading to a lower Process Mass Intensity (PMI). cinz.nz The integration of in-line monitoring and automation further enhances process efficiency and reproducibility, making it a powerful tool for both small-scale library synthesis and large-scale industrial production. researchgate.netrsc.org The development of continuous flow protocols for Suzuki-Miyaura coupling reactions using solid-supported catalysts exemplifies a greener approach, enabling easy catalyst recycling and yielding products with low levels of metal contamination. researchgate.net

Table 1: Comparison of Batch Processing vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Batch Processing | Flow Chemistry | Sustainability Impact |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent heat exchange | Improved safety, reduced energy for cooling/heating. chemanager-online.com |

| Mass Transfer | Dependent on stirring efficiency | Efficient and rapid mixing | Higher yields, fewer by-products, increased purity. |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Reduced risk of thermal runaways and exposure. cinz.nz |

| Scalability | Complex redevelopment required | Achieved by extending operation time ("scaling out") | Faster transition from lab to production scale. ingentaconnect.com |

| Process Control | Limited control over gradients | Precise control of temperature, pressure, time | High reproducibility and optimization potential. researchgate.net |

| Waste Generation | Multiple workup and isolation steps | "Telescoped" reactions minimize solvent use and waste | Lower environmental impact, reduced costs. cinz.nz |

Development of Novel Catalytic Systems and Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and (2-Methoxy-4-nitrophenyl)boronic acid is a frequent participant. While palladium catalysts have traditionally dominated this area, current research is focused on developing more sustainable, cost-effective, and recyclable catalytic systems.

A significant frontier is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Systems like palladium on carbon (Pd/C) have been shown to efficiently catalyze ligand-free Suzuki-Miyaura couplings in aqueous media at room temperature, offering a greener alternative to homogeneous systems. nih.gov Furthermore, palladium supported on polymer composites has demonstrated high efficiency and recyclability in both batch and continuous flow reactions. researchgate.net

Recent innovations are exploring catalysts based on more abundant metals and novel support materials. Metal-Organic Frameworks (MOFs) are emerging as highly promising catalyst supports due to their high surface area and tunable porosity, which can prevent catalyst deactivation and enhance activity. cell.com Another approach involves doping carbon-based materials with heteroatoms (like nitrogen, phosphorus, or sulfur) or transition metals to create active sites for catalysis, potentially replacing expensive noble metals. mdpi.com The development of recyclable palladium catalysts with specialized ligands also continues to be an active area, with some systems showing improved reactivity over multiple catalytic cycles. acs.org These advanced catalysts not only improve the sustainability of reactions involving (2-Methoxy-4-nitrophenyl)boronic acid but also expand the scope of possible transformations. cell.commdpi.com

Table 2: Overview of Novel Catalytic Systems for Boronic Acid Coupling Reactions

| Catalytic System | Description | Key Advantages |

|---|---|---|

| Heterogeneous Pd/C | Palladium nanoparticles supported on activated carbon. | Ligand-free conditions, works in aqueous media, recyclable. nih.gov |

| Polymer-Supported Pd | Palladium complexes immobilized on a polymer matrix. | High stability and recyclability, suitable for flow chemistry. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Metal ions coordinated to organic linkers, forming a porous structure that can host catalytic species. | High surface area, prevents catalyst leaching and aggregation, tunable. cell.com |

| Doped Carbon Materials | Carbon matrices (e.g., graphene) doped with heteroatoms or non-precious metals. | Low cost, potential to replace noble metals, synergistic catalytic effects. mdpi.com |

| Recyclable Homogeneous Catalysts | Palladium complexes with specialized ligands designed for easy recovery and reuse. | Combines high activity of homogeneous systems with reusability. acs.org |

Advanced Functionalization and Derivatization Strategies

Beyond its primary role in cross-coupling, (2-Methoxy-4-nitrophenyl)boronic acid and its derivatives are subjects of advanced functionalization strategies that expand their utility. These strategies can be broadly categorized into reactions that modify the boronic acid moiety itself and those that target other functional groups on the aromatic ring.

One key application is the use of the boronic acid group as a reversible covalent linker for derivatization. Nitrophenylboronic acids can react rapidly and quantitatively with bifunctional molecules containing vicinal diols, such as sugars, catechols, and aminoalcohols, to form stable cyclic boronate esters. nih.govvt.edu This property is widely exploited in analytical chemistry for the derivatization of biologically important molecules to improve their detection and separation by methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). vt.edu This derivatization can enhance ionization efficiency in mass spectrometry, allowing for trace-level quantification of boronic acids or the diol-containing analytes. nih.govacs.org

Functionalization of the aromatic ring opens pathways to novel compounds. The nitro group on (2-Methoxy-4-nitrophenyl)boronic acid is a versatile handle for further chemical modification. It can be catalytically reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or diazotization, to introduce further diversity. This catalytic reduction of nitrophenols is a well-established and important industrial process. oiccpress.com Such transformations allow the core structure to be elaborated into more complex scaffolds for applications in medicinal chemistry and materials science.

Table 3: Functionalization and Derivatization Approaches

| Strategy | Description | Application |

|---|---|---|

| Boronate Ester Formation | Reaction of the boronic acid with vicinal diols, aminoalcohols, or hydroxy acids. | Derivatization for chromatographic analysis (GC, HPLC), enhancing mass spectrometry signals. nih.govvt.edu |

| Nitro Group Reduction | Catalytic hydrogenation or chemical reduction of the nitro group to an amine. | Creates a key synthetic intermediate for amide synthesis, diazotization, and other amine-based chemistry. oiccpress.com |

| Suzuki-Miyaura Cross-Coupling | C-C bond formation using the boronic acid group with aryl/vinyl halides. | Core reaction for building biaryl structures and complex organic molecules. acs.org |

| Boronic Acid Catalysis | The boronic acid itself acts as a Lewis acid catalyst to activate hydroxyl groups. | Promotes reactions like amidation and Friedel-Crafts alkylations under mild conditions. rsc.org |

Computational Chemistry and Predictive Modeling in Boronic Acid Research

Computational chemistry and machine learning have become indispensable tools for accelerating the discovery and optimization of chemical reactions. researchgate.net In the context of (2-Methoxy-4-nitrophenyl)boronic acid, these methods provide powerful insights into reactivity, mechanism, and molecular properties that are often difficult to obtain through experimentation alone.

Predictive models are increasingly used to forecast the outcomes of reactions, such as yield and selectivity, by analyzing molecular descriptors and reaction parameters. beilstein-journals.orgnih.gov For boronic acids, computational techniques like Density Functional Theory (DFT) can be used to calculate properties such as pKa values and to study the relative stability of different conformations, which influences their reactivity. mdpi.com For example, computational studies can elucidate how the electron-withdrawing nitro group and electron-donating methoxy (B1213986) group in (2-Methoxy-4-nitrophenyl)boronic acid affect the energetics of the Suzuki-Miyaura reaction steps.

Machine learning algorithms, including reinforcement learning and Bayesian optimization, are being employed to navigate complex reaction spaces and identify optimal conditions with minimal experimental effort. nih.govsaiwa.ai These models can be trained on existing data from publications and patents to recommend catalysts, solvents, and temperatures for a desired transformation. saiwa.ai Furthermore, computational docking and molecular dynamics simulations can predict how molecules derived from this boronic acid might interact with biological targets, guiding the design of new therapeutic agents. researchgate.net By integrating computational predictions with experimental work, researchers can design more efficient synthetic routes and accelerate the development of novel functional molecules. mdpi.com

Table 4: Applications of Computational Chemistry in Boronic Acid Research

| Computational Method | Application Area | Specific Goal |

|---|---|---|

| Density Functional Theory (DFT) | Property Prediction & Mechanistic Studies | Calculate pKa, determine stable conformers, model reaction energy profiles and transition states. mdpi.com |

| Machine Learning (ML) | Reaction Optimization | Predict reaction yields and selectivity, recommend optimal catalysts, solvents, and temperatures. researchgate.netbeilstein-journals.org |

| Bayesian Optimization | Experimental Design | Intelligently select experiments to perform, reducing the number of trials needed to find optimal conditions. nih.gov |

| Molecular Docking | Drug Discovery | Predict the binding mode and affinity of boronic acid derivatives to protein targets. researchgate.net |

| Partial Least Squares Discriminant Analysis (PLSD) | Predictive Modeling | Classify compounds based on calculated molecular descriptors (e.g., as P-gp substrates vs. inhibitors). nih.gov |

Q & A

Q. What analytical methods are recommended for detecting trace impurities of (2-Methoxy-4-nitrophenyl)boronic acid in drug substances?

A highly sensitive LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode is optimal for quantifying underivatized boronic acids at sub-ppm levels. Key validation parameters include a limit of detection (LOD) < 0.1 ppm, linearity (R² > 0.995), and precision (RSD < 5%) across a range of 0.1–1.5 ppm. Sample preparation should minimize derivatization steps to reduce time and avoid interference from matrix components .

Q. How does the structure of (2-Methoxy-4-nitrophenyl)boronic acid influence its binding affinity for diols or sugars?

The nitro group at the 4-position enhances electrophilicity of the boron atom, increasing diol-binding kinetics. The methoxy group at the 2-position stabilizes the tetrahedral boronate complex via steric and electronic effects. Binding constants (Ka) can be experimentally determined using fluorescence titration or isothermal titration calorimetry (ITC) at physiological pH (7.4), with fructose typically showing higher affinity (Ka ~10<sup>3</sup> M<sup>−1</sup>) than glucose .

Q. What synthetic challenges arise when incorporating (2-Methoxy-4-nitrophenyl)boronic acid into peptide or macrocyclic systems?

Boronic acids are prone to dehydration/trimerization during purification, forming boroxines. To mitigate this, intermediates should be synthesized as pinacol esters or protected with diols (e.g., mannitol). Solid-phase synthesis with Fmoc-protected boronate esters is recommended for peptide conjugation, followed by deprotection under mild acidic conditions .

Q. What biological activities have been reported for aryl boronic acids like (2-Methoxy-4-nitrophenyl)boronic acid?

Boronic acids exhibit anticancer activity via proteasome inhibition (e.g., bortezomib) or tubulin polymerization disruption. For (2-Methoxy-4-nitrophenyl)boronic acid, preliminary assays in glioblastoma cells show IC50 values in the micromolar range, though mechanisms may differ from classical targets like microtubules .

Q. How does thermal stability affect the application of (2-Methoxy-4-nitrophenyl)boronic acid in materials science?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures >200°C for aromatic boronic acids, with degradation pathways involving boroxine formation. Stability is enhanced by electron-withdrawing groups (e.g., nitro), making this compound suitable for halogen-free flame retardants when blended with polymers like polycarbonates .

Advanced Research Questions

Q. How can LC-MS/MS methods be optimized to resolve co-eluting impurities in (2-Methoxy-4-nitrophenyl)boronic acid samples?

Use a pentafluorophenyl (PFP) column for enhanced retention of polar boronic acids. Adjust mobile phase pH to 8.5 with ammonium bicarbonate to ionize acidic impurities, improving separation. Confirm specificity via MRM transitions (e.g., m/z 212 → 166 for the target analyte) and spike recovery studies .

Q. What strategies improve the selectivity of boronic acid-based glycoprotein capture systems?

Immobilize (2-Methoxy-4-nitrophenyl)boronic acid on carboxymethyl dextran surfaces to reduce non-specific interactions. Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic binding. Post-capture elution with 100 mM sorbitol (pH 5.0) ensures reversible diol binding without denaturation .

Q. How do kinetic parameters (kon/koff) of (2-Methoxy-4-nitrophenyl)boronic acid-sugar binding impact real-time sensing applications?

Stopped-flow fluorescence assays reveal kon values >10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> for fructose, enabling sub-second equilibrium attainment. For glucose, slower kinetics (kon ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) necessitate sensor designs with pre-equilibrium calibration to avoid lag times .

Q. Why do some boronic acid-containing phenstatin analogues fail to inhibit tubulin polymerization despite structural similarity to combretastatin A-4?

Molecular docking shows that boronic acid substitution disrupts hydrogen bonding with β-tubulin’s Thr179 residue. Replace the boronic acid with a carboxylic acid (e.g., compound 17 in Nakamura et al.) restores binding, indicating that charge distribution, not steric mimicry, is critical for activity .

Q. How can boronic acid-dehydration side reactions be suppressed during MALDI-MS analysis of boropeptides?

Derivatize with 1,2-ethanediol prior to analysis to form stable cyclic boronic esters. Use a matrix of α-cyano-4-hydroxycinnamic acid (CHCA) with 0.1% trifluoroacetic acid (TFA) to prevent in-source fragmentation. Calibrate with boropeptide standards to account for signal suppression .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.